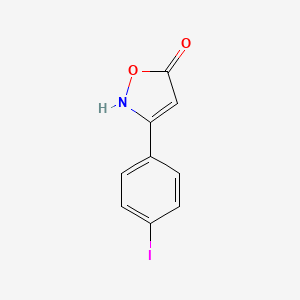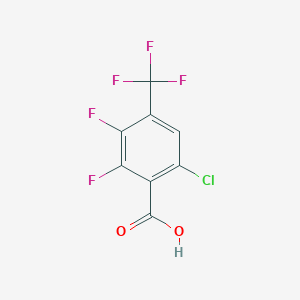
4-(But-2-en-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H12O2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a but-2-en-1-yloxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with but-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The but-2-en-1-yloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: 4-(But-2-en-1-yloxy)benzoic acid
Reduction: 4-(But-2-en-1-yloxy)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(But-2-en-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The but-2-en-1-yloxy group can also participate in various chemical reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(But-3-yn-1-yloxy)benzaldehyde
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-Allyloxybenzaldehyde
Uniqueness
4-(But-2-en-1-yloxy)benzaldehyde is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions compared to its similar counterparts.
Properties
CAS No. |
42053-93-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-[(E)-but-2-enoxy]benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2-7,9H,8H2,1H3/b3-2+ |
InChI Key |
GJTUFKFMBKCFIH-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1=CC=C(C=C1)C=O |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)
